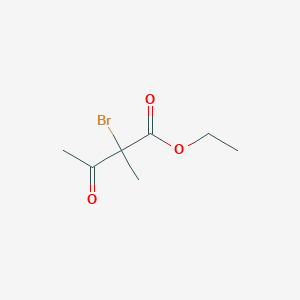

Ethyl 2-bromo-2-methyl-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-2-methyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXUTTHKNBKELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Procedure for cyclization of ethyl 2-bromo-2-methyl-3-oxobutanoate with thiourea

This Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific cyclization of ethyl 2-bromo-2-methyl-3-oxobutanoate (also known as ethyl

Application Note: Hantzsch-Type Cyclization of -Disubstituted -Keto Esters

Executive Summary & Scientific Rationale

The reaction between ethyl 2-bromo-2-methyl-3-oxobutanoate and thiourea is a variation of the classical Hantzsch Thiazole Synthesis . Unlike the standard synthesis which uses

Key Mechanistic Insight:

The presence of the methyl group at the

This protocol focuses on the controlled cyclization to the thiazoline derivative or the stable Hantzsch product, emphasizing the critical control of pH and temperature to prevent unwanted degradation.

Reaction Mechanism & Pathway

The transformation proceeds via a cascade of nucleophilic substitution and condensation.

Step 1: S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, displacing the bromide at the quaternary

Figure 1: Mechanistic pathway for the cyclization of

Detailed Experimental Protocol

Safety Warning:

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 2-bromo-2-methyl-3-oxobutanoate | 223.06 | 1.0 | Substrate |

| Thiourea | 76.12 | 1.1 | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | Medium (5 mL/mmol) |

| Sodium Acetate (Anhydrous) | 82.03 | 1.1 | Base (Acid Scavenger) |

| Ammonium Hydroxide (25%) | 35.05 | - | Neutralization |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add Thiourea (1.1 equiv) and Ethanol (absolute, 5 mL per mmol of substrate).

-

Stir at room temperature until the thiourea is partially dissolved or well-dispersed.

-

Optional Buffering: Add Sodium Acetate (1.1 equiv) to the mixture.

-

Note: Sodium acetate neutralizes the HBr generated, preventing acid-catalyzed decomposition or rearrangement of the sensitive quaternary intermediate.

-

Step 2: Addition of Substrate

-

Add Ethyl 2-bromo-2-methyl-3-oxobutanoate (1.0 equiv) dropwise to the stirring mixture over 5–10 minutes.

-

Observation: The solution may turn slightly yellow. An exotherm is possible; if scaling up (>10g), use an ice bath during addition.

-

Step 3: Cyclization (Reflux)

-

Heat the reaction mixture to reflux (approx. 78-80 °C) .

-

Maintain reflux for 3–5 hours .

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting bromide (

) should disappear, and a more polar product spot (

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove approximately 70-80% of the ethanol under reduced pressure (Rotary Evaporator).

-

Neutralization: Pour the residue into crushed ice (approx. 10 mL/mmol).

-

Basify the solution to pH 8–9 using Ammonium Hydroxide (25%) or saturated Sodium Bicarbonate .

-

Critical: Do not use strong bases (NaOH/KOH) as they may hydrolyze the ester group.

-

-

Precipitation: A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold water (3x) and cold diethyl ether (1x) to remove unreacted starting materials.

Step 5: Purification

-

Recrystallization: The crude solid is typically purified by recrystallization from Ethanol/Water (1:1) or Hot Ethanol .

-

Dry the crystals in a vacuum oven at 40-50 °C for 6 hours.

Data Analysis & Expected Results

Characterization Parameters

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | White to pale yellow crystalline solid | High purity product. |

| Melting Point | Distinct sharp range (e.g., 140–160 °C, derivative dependent) | Indicates successful crystallization. |

| 1H NMR (DMSO-d6) | Key Diagnostic: Presence of the singlet at | |

| Mass Spec (ESI) | Confirms molecular weight. |

Troubleshooting Guide

-

Issue: Oily Product / No Precipitate.

-

Cause: Incomplete cyclization or product is the hydrobromide salt (soluble in water).

-

Solution: Ensure pH is >8 during workup. If oil persists, extract with Ethyl Acetate, dry over

, and evaporate.[1] Triturate the oil with Hexane/Ether to induce crystallization.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of the ester or decomposition of the quaternary center.

-

Solution: Use anhydrous ethanol and Sodium Acetate. Avoid prolonged reflux (>6h).

-

References

-

Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Sriram, D., et al. (2016). "Synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives". ResearchGate.[2]

-

Potts, K. T., & Choudhury, D. R. (1977). "Bridgehead nitrogen systems. X. Cyclization of alpha-halo ketones with thioureas". Journal of Organic Chemistry, 42(10), 1648–1651.

-

LookChem Database. (2023). "CAS 13176-46-0: Ethyl 4-bromoacetoacetate and derivatives".

Sources

Application Note: Synthesis of 4,4-Disubstituted Oxazolines and Oxazoles via Modified Hantzsch Cyclization

This Application Note is designed for researchers and drug development professionals focusing on heterocyclic synthesis. It details the protocol for reacting ethyl 2-bromo-2-methyl-3-oxobutanoate with amides—a variation of the Hantzsch synthesis that yields highly substituted oxazolines (dihydrooxazoles) or, under specific forcing conditions involving deacylation/decarboxylation, oxazoles .

Abstract & Strategic Relevance

The oxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and esters, and acting as a pharmacophore in bioactive natural products (e.g., siphonazoles, muscoride). While the classical Hantzsch Oxazole Synthesis typically utilizes

This substrate presents a unique synthetic challenge: the fully substituted

Reaction Mechanism & Logic

The transformation follows a step-wise condensation-cyclization mechanism. Unlike simple

Mechanistic Pathway[1][2][3]

-

Nucleophilic Displacement: The amide oxygen (acting as the nucleophile in the enol/imidate form) attacks the

-carbon of the bromo-ester, displacing the bromide ion. -

Cyclization: The amide nitrogen attacks the ketone carbonyl (C3 of the butanoate chain).

-

Equilibrium: A stable 5-hydroxy-oxazoline intermediate is formed.

-

Aromatization Block: Due to the lack of a proton at C4 (the quaternary center), spontaneous dehydration to an aromatic oxazole is blocked. Aromatization requires forcing conditions that trigger retro-Claisen fragmentation (loss of acetyl) or decarboxylation (loss of ester).

Figure 1: Mechanistic flow from quaternary

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 2-bromo-2-methyl-3-oxobutanoate | 223.06 | 1.0 | Electrophile (Starting Material) |

| Primary Amide (e.g., Benzamide) | Variable | 1.1 - 1.2 | Nucleophile |

| Calcium Carbonate ( | 100.09 | 0.6 - 1.0 | Acid Scavenger (Neutralizes HBr) |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium (0.5 M conc.) |

| Toluene (Alternative) | 92.14 | Solvent | High-temp alternative for dehydration |

Standard Procedure (Oxazoline Synthesis)

This protocol yields the stable hydroxy-oxazoline intermediate.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Amide (1.2 equiv) and Ethyl 2-bromo-2-methyl-3-oxobutanoate (1.0 equiv) to the flask.

-

Solvent Addition: Add Ethanol (10 volumes relative to SM mass).

-

Base Addition: Add Calcium Carbonate (0.6 equiv). Note: The base prevents acid-catalyzed hydrolysis of the sensitive ester/amide bonds but allows the cyclization.

-

Reaction: Heat the mixture to reflux (80 °C) with vigorous stirring.

-

Monitoring: Monitor via TLC (System: Hexanes/EtOAc 3:1). The bromo-ester spot (high

) should disappear within 2-4 hours.

-

-

Workup:

-

Cool reaction to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

-

Purification:

-

Dissolve crude in minimal hot Ethanol or Ethyl Acetate/Hexanes.

-

Recrystallize or perform Flash Column Chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

-

Modified Procedure (Deacylative Aromatization to Oxazole)

To force the formation of an aromatic oxazole (e.g., Ethyl 2-substituted-4-methyloxazole-5-carboxylate ), harsher conditions are required to cleave the acetyl group.

-

Solvent Switch: Use Toluene or Xylene instead of Ethanol.

-

Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) to catalyze dehydration and retro-Claisen cleavage.

-

Dehydration: Equip the flask with a Dean-Stark trap to remove water.

-

Reaction: Reflux at 110-140 °C for 12-24 hours.

-

Outcome: This pathway is difficult with the ester group present and often leads to complex mixtures. The oxazoline isolation (Protocol 3.2) is recommended for higher purity.

Data Analysis & Characterization

Expected NMR Signatures (for Oxazoline Product)

-

NMR (

-

1.2-1.3 ppm: Triplet (Ester

-

1.5-1.7 ppm: Singlet (

-

4.1-4.3 ppm: Quartet (Ester

-

5.0-6.0 ppm: Broad singlet (

-

Aromatic Region: Signals corresponding to the Amide R-group.

-

1.2-1.3 ppm: Triplet (Ester

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Recovery | Nucleophile (Amide) is too weak. | Use a more nucleophilic amide (electron-rich) or switch solvent to DMF at 100°C. |

| Hydrolysis of Ester | Reaction medium too wet or basic. | Use anhydrous ethanol; ensure |

| Complex Mixture | Thermal decomposition of quaternary center. | Lower temperature to 60°C; monitor strictly by TLC. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of oxazoline derivatives.

References

-

Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

- Kashima, C., & Arao, H. (1985). "The reaction of -bromo- -keto esters with ureas and thioureas." Journal of Heterocyclic Chemistry, 22(6), 1517-1520. (Provides precedent for quaternary centers forming hydroxy-azolines).

-

PubChem. (n.d.).[4] "Ethyl 2-bromo-2-methyl-3-oxobutanoate Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Minimizing elimination side reactions in nucleophilic substitution of alpha-bromo esters

Current Status: Operational | Topic: Minimizing Elimination (

The Core Conflict: The "Acidity Trap"

As a researcher working with

-

The Goal: Nucleophilic Substitution (

). -

The Enemy:

-Elimination (

If you use a nucleophile that is even moderately basic (e.g., alkoxides, hydroxide, or unhindered amines), the reaction will divert toward deprotonation, leading to the alkene. The key to victory is decoupling Nucleophilicity (rate of attack on carbon) from Basicity (stability of the protonated species).

Mechanistic Divergence

Figure 1: The kinetic competition between substitution (orbital controlled) and elimination (charge/steric controlled).

Troubleshooting Guides (Q&A Format)

Scenario A: "I am seeing significant alkene formation (elimination) in my NMR."

Diagnosis: Your nucleophile is acting as a base.[1] This is common when using oxygen-based nucleophiles (alkoxides) or amines.

-

Corrective Action 1 (The "Softness" Switch): Switch to a "softer" nucleophile that has high polarizability but low basicity.

-

Instead of: Sodium Methoxide (

) or Amines ( -

Use: Sodium Azide (

), Potassium Thioacetate (

-

-

Corrective Action 2 (Solvent Tuning): If you are using ethanol or methanol, switch to a polar aprotic solvent like DMF , DMSO , or Acetonitrile . Protic solvents solvate anions, reducing their nucleophilicity (making them "sluggish") while leaving their basicity relatively intact. Aprotic solvents leave the nucleophile "naked" and more reactive toward the carbon center.

Scenario B: "The reaction is too slow at room temperature, but heating it causes decomposition."

Diagnosis: The leaving group (Bromide) isn't leaving fast enough to compete with background decomposition, or the activation energy for

-

Corrective Action (The Finkelstein Modification): Add 10-20 mol% Sodium Iodide (NaI) to the reaction.

-

Mechanism:[2][3][4][5][6][7][8][9][10] Iodide (

) is a better nucleophile than the target reagent and displaces the bromide to form a transient -

Benefit: The C-I bond is weaker than C-Br, making the iodide a "super leaving group." Your actual nucleophile then displaces the iodide rapidly. This allows the reaction to proceed at lower temperatures, suppressing the higher-energy elimination pathway.

-

Scenario C: "I need to introduce an amine group, but reacting with R-NH2 gives a mess."

Diagnosis: Primary amines are notorious in this context. They act as bases (causing elimination) and, once mono-alkylated, the product is more nucleophilic than the starting material, leading to poly-alkylation.

-

Corrective Action: Do NOT use direct amination.

-

Protocol: Use the Azide-Reduction Route .

-

Step 1: React

-bromo ester with -

Step 2: Reduce the resulting azide to the amine using

or Staudinger conditions ( -

Why: This guarantees mono-substitution and zero elimination.

-

Data Analysis: Nucleophile Selection Matrix

Use this table to predict the success of your substitution based on the "Hard/Soft" character of your reagent.

| Reagent Class | Example | pKa (Conj. Acid) | "Hardness" | Primary Outcome | Recommendation |

| Azides | 4.6 ( | Soft | Excellent | Highly Recommended | |

| Thiolates | 6.5 ( | Soft | Excellent | Highly Recommended | |

| Carboxylates | 4.75 ( | Borderline | Good | Use Finkelstein conditions | |

| Amines | ~10 ( | Hard/Basic | Mixed ( | Avoid (Use Azide route) | |

| Alkoxides | 15.5 ( | Hard | Major | Avoid | |

| Hydroxide | 15.7 ( | Hard | Hydrolysis/Elim. | Avoid |

Standard Operating Protocol (SOP)

Protocol: Synthesis of

-Azido Esters (The "Gold Standard" Precursor)

This protocol minimizes elimination by using a soft nucleophile in a polar aprotic solvent.

Reagents:

- -Bromo Ester (1.0 equiv)

-

Sodium Azide (

) (1.2 - 1.5 equiv) [WARNING: Toxic/Explosive Risk] -

DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration]

-

Optional: NaI (0.1 equiv)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

-bromo ester in anhydrous DMF. -

Addition: Add

in a single portion at-

Tip: Cooling the initial addition suppresses any initial exotherm that could trigger elimination.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

-

Monitoring: Check TLC or LC-MS. If starting material remains after 16h, add NaI (0.1 equiv) rather than heating.

-

-

Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate or Diethyl Ether.

-

Note: DMF is water-miscible; copious water washes are needed to remove it.

-

-

Safety: The aqueous layer contains excess azide. Quench with dilute bleach (sodium hypochlorite) or nitrous acid before disposal to prevent formation of explosive metal azides in plumbing.

Decision Logic for Optimization

Follow this workflow when designing your experiment to ensure the path of least resistance.

Figure 2: Strategic decision tree for maximizing substitution yield.

References

-

March, J.; Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013. (Chapter 10: Aliphatic Nucleophilic Substitution).

-

Reeves, W. P.; Bahr, M. L. "Phase transfer catalysis: Preparation of alkyl azides." Synthesis, 1976 , 12, 823.

-

Alvarez, S. G.; Alvarez, M. T. "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide in High Purity." Synthesis, 1997 , 4, 413-414.

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[9] Chem. Res., 1988 , 21, 456–463. (Reference for pKa data of

-protons). -

Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[10] Ber. Dtsch. Chem. Ges., 1910 , 43, 1528. (Original Finkelstein Reference).

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Finkelstein Reaction: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Addition-Elimination Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Managing α-Bromo-β-Keto Ester Instability and HBr Release

Welcome to the technical support center for handling α-bromo-β-keto esters. This guide is designed for researchers, chemists, and drug development professionals who encounter the inherent instability of these valuable synthetic intermediates. The spontaneous release of hydrobromic acid (HBr) can compromise reaction outcomes, leading to reduced yields, complex side-products, and reproducibility issues.

This document provides in-depth, field-proven insights into the causes of this instability and offers practical, validated solutions for its management. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust synthetic routes.

Section 1: Understanding the Core Problem - Why are α-Bromo-β-Keto Esters Unstable?

The instability of α-bromo-β-keto esters stems from their electronic and structural features. The carbon atom alpha to both a carbonyl group and a bromine atom is highly activated. This activation facilitates the elimination of HBr, a potent acid that can catalyze further decomposition pathways.

The primary decomposition pathway is dehydrobromination, which leads to the formation of an α,β-unsaturated keto ester.[1] This process is often autocatalytic; the HBr released accelerates the degradation of the remaining starting material.

Caption: Autocatalytic decomposition of α-bromo-β-keto esters.

Section 2: Frequently Asked Questions (FAQs)

Q1: My α-bromo-β-keto ester is turning yellow/brown upon storage. What is happening and is it still usable?

A: The color change is a visual indicator of decomposition.[1] The released HBr can react with trace impurities or the compound itself to form colored byproducts. While minor discoloration may not significantly impact reactivity for some robust applications, it signals degradation. For sensitive, high-purity applications, it is recommended to purify the material (e.g., by rapid chromatography on silica gel or recrystallization) or use a freshly prepared sample. To prevent this, store the compound in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: My reaction is giving a complex mixture of products and a low yield of the desired compound. Could HBr be the culprit?

A: Absolutely. Liberated HBr is a strong acid that can catalyze a variety of side reactions.[2] These can include hydrolysis of your ester, acid-catalyzed rearrangements, or polymerization of sensitive functional groups. If you observe a drop in pH or see fuming upon opening the reaction vessel, HBr release is a likely cause. The solution is to incorporate an "HBr scavenger" into your reaction.

Q3: What is an HBr scavenger and how do I choose the right one?

A: An HBr scavenger is a chemical added to a reaction mixture to neutralize acid as it is formed, without interfering with the primary reaction.[3] The ideal scavenger is typically a non-nucleophilic, sterically hindered base.[4][5] This prevents the base from acting as a nucleophile and competing with your desired reaction pathway. The choice depends on the reaction conditions, solvent, and temperature.

Section 3: Troubleshooting Guide & Protocols

This section addresses specific experimental failures and provides validated protocols for resolution.

Problem 1: Reaction stalls or shows low conversion.

Possible Cause: The accumulation of HBr is protonating your starting materials or catalyst, deactivating them and inhibiting the reaction.

Solution: Incorporate a suitable, non-nucleophilic base to act as an HBr scavenger.

Step-by-Step Protocol: General Procedure for Reactions Using an HBr Scavenger

-

Select a Scavenger: Choose a base from the table below based on your reaction's requirements. For general purposes, 2,6-Lutidine or Diisopropylethylamine (DIPEA) are excellent starting points.

-

Drying: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the ester and exacerbate decomposition.[1]

-

Inert Atmosphere: Assemble your reaction glassware and purge with an inert gas (Argon or Nitrogen).

-

Reagent Addition:

-

Dissolve your α-bromo-β-keto ester and other reactants (excluding any acid-sensitive catalysts or reagents) in the chosen anhydrous solvent.

-

Add 1.1 to 1.5 equivalents of the selected HBr scavenger to the solution.

-

If using a catalyst, add it last.

-

-

Reaction Monitoring: Monitor the reaction progress using standard techniques like TLC, LC-MS, or GC-MS.[6][7]

-

Work-up: Upon completion, the protonated scavenger (e.g., lutidinium bromide) can often be removed by an aqueous wash. A dilute acid wash (e.g., 1M HCl) will effectively remove amine-based scavengers into the aqueous layer.

Data Table: Comparison of Common HBr Scavengers

| Scavenger | pKa of Conjugate Acid | Key Features | Typical Use Case |

| 2,6-Lutidine | ~6.7 | Sterically hindered, moderately basic, good scavenger. | General purpose, when mild basicity is required. |

| N,N-Diisopropylethylamine (DIPEA) | ~10.75[4] | Stronger, non-nucleophilic base. Very common in synthesis.[4][5] | When a stronger base is needed to prevent protonation of key reagents. |

| Proton-Sponge™ (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Very strong, non-nucleophilic base due to unique structure.[8] | For reactions that are extremely sensitive to acid. More expensive. |

| Sodium Bicarbonate (NaHCO₃) | ~6.4 (pKa1 of H₂CO₃) | Inexpensive, mild inorganic base. Heterogeneous in most organic solvents. | Useful in biphasic reactions or when an insoluble base is preferred.[9] |

| Polymer-supported bases (e.g., PS-BEMP, PS-DIEA) | Variable | Simplifies workup; scavenger is removed by simple filtration.[10][11] | High-throughput synthesis, parallel chemistry, simplified purification. |

Problem 2: Formation of α,β-unsaturated byproducts.

Possible Cause: The rate of HBr-elimination is competing with or exceeding the rate of your desired reaction. This is common in reactions run at elevated temperatures.

Solution: Optimize reaction conditions to favor the desired pathway and effectively scavenge HBr as it forms.

Caption: Decision workflow for mitigating elimination byproducts.

Optimization Strategies:

-

Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation can significantly suppress byproduct formation.

-

Choice of Scavenger: Ensure your scavenger is sufficiently basic and present in a slight excess (1.1-1.2 eq) to neutralize HBr immediately upon its formation.

-

Concentration: In some cases, intermolecular elimination pathways can be favored at high concentrations. Try running the reaction at a slightly lower concentration.

Section 4: Preventative Measures & Best Practices

-

Storage: Always store α-bromo-β-keto esters in a refrigerator or freezer, under an inert atmosphere, and protected from light. Use amber vials or wrap containers in aluminum foil.[1]

-

Handling: Handle these compounds rapidly. Weigh them out and add them to the reaction vessel promptly to minimize exposure to atmospheric moisture and oxygen.[9] Always handle in a well-ventilated fume hood.[1]

-

Synthesis: When synthesizing these compounds, ensure the workup procedure effectively removes any acid catalyst used during the bromination step.[12][13] A wash with a mild base like saturated sodium bicarbonate solution is often sufficient.

By understanding the root cause of instability and proactively implementing these scavenging and handling strategies, you can significantly improve the reliability and success of your reactions involving α-bromo-β-keto esters.

References

-

Wikipedia. Non-nucleophilic base. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24843, Hydrobromic acid. [Link]

-

Chemeurope.com. Non-nucleophilic base. [Link]

-

Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

-

Taylor & Francis Online. Non-nucleophilic bases – Knowledge and References. [Link]

-

Lanxess. Hydrobromic Acid. [Link]

-

Sciencemadness Wiki. Hydrobromic acid. [Link]

-

Windia Chemical. Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]

-

Wikipedia. Scavenger (chemistry). [Link]

-

ResearchGate. Supported scavengers and reagents in organic chemistry | Request PDF. [Link]

-

Wipf Group, University of Pittsburgh. strategies in organic synthesis. [Link]

-

Organic Chemistry Portal. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Oreate AI Blog. Understanding the Role of HBr in Chemical Reactions. [Link]

-

Quora. How to monitor a chemical reaction. [Link]

-

Shimadzu. Real-Time Monitoring of Chemical Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding the Role of HBr in Chemical Reactions - Oreate AI Blog [oreateai.com]

- 3. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]

- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Traditional Strong and Hindered Bases [sigmaaldrich.com]

- 9. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Troubleshooting low conversion in reaction of ethyl 2-bromo-2-methyl-3-oxobutanoate with thioamides

The following technical guide addresses the specific challenges of reacting ethyl 2-bromo-2-methyl-3-oxobutanoate (a tertiary

Topic: Optimization of reaction between ethyl 2-bromo-2-methyl-3-oxobutanoate and thioamides. Target Product: Substituted Thiazoles / Thiazolines. Document ID: TS-HANTZSCH-042

Executive Summary: The "Low Conversion" Paradox

Researchers often report "low conversion" with this specific substrate. In 90% of cases, the issue is not low reactivity alone, but a fundamental misunderstanding of the reaction pathway. Unlike the standard Hantzsch synthesis (using secondary halides), this reaction involves a tertiary alkyl bromide .

This introduces two critical bottlenecks:

-

Steric Blockade: The

attack by the thioamide sulfur is severely hindered by the gem-dimethyl-like effect of the quaternary center. -

Aromatization Barrier: A fully aromatic thiazole cannot form without breaking a carbon-carbon bond. The

-carbon has four non-hydrogen substituents (Methyl, Ester, Ketone, Sulfur). To aromatize (form a

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering conditions, diagnose the failure mode using this decision tree.

Figure 1: Diagnostic logic for troubleshooting reaction failure.

Part 2: Critical Troubleshooting Guides

Issue 1: The "Steric Wall" (Reaction Stalls at Start)

Symptom: LCMS shows unreacted thioamide and bromo-ester even after heating. Mechanism: The quaternary carbon blocks the nucleophilic attack of the sulfur. Standard ethanol reflux is often insufficient to overcome this activation energy barrier.

Protocol Adjustment:

-

Solvent Switch: Replace Ethanol with DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . The high dielectric constant stabilizes the polar transition state of the displacement at the tertiary center.

-

The Finkelstein Catalyst: Add 0.1 – 0.2 equivalents of Sodium Iodide (NaI) .

-

Why: NaI generates the corresponding tertiary iodide in situ. The iodide is a better leaving group than bromide, accelerating the initial substitution.

-

-

Temperature: Increase to 80–90°C. (Caution: Do not exceed 100°C to avoid rapid degradation).

Issue 2: Reagent Degradation (The "Phantom" Reactant)

Symptom: The bromo-ester disappears, but no product forms. NMR shows ethyl 2-methyl-3-oxobutanoate (de-brominated).

Cause:

Corrective Actions:

-

Freshness: Never use stock solutions >24 hours old.

-

Stabilization: If synthesizing the bromo-ester in-house (e.g., via NBS bromination), use it immediately in the next step without extensive purification.

-

Scavengers: Add Magnesium Oxide (MgO) or Calcium Carbonate (CaCO3) (1.0 eq) to neutralize the HBr generated. Acidic conditions accelerate the decomposition of the starting material.

Issue 3: The "Impossible Product" (Aromatization Failure)

Symptom: You isolate a solid, but the mass (m/z) is higher than expected for the aromatic thiazole (M+18 or M+20). Analysis: You have likely isolated the 4-hydroxythiazoline intermediate.

-

The Chemistry: Because the

-carbon is quaternary, the intermediate cannot simply lose water to aromatize. It is "stuck" as the hydrate. -

To get the Aromatic Thiazole: You must force the loss of a substituent.

-

Deacylation (Retro-Claisen): Loss of the acetyl group (

). -

Decarboxylation: Loss of the ester group (requires hydrolysis first).

-

Protocol for Deacylation (If Aromatic Thiazole is required):

-

Perform the reaction in Ethanol/Water (1:1).

-

Add a base (e.g., Pyridine or Et3N) to encourage the retro-Claisen fragmentation.

-

Note: This will yield the 5-methyl-4-substituted thiazole (acetyl group lost), not the structure retaining all carbons.

Part 3: Optimized Experimental Protocol

Use this protocol to maximize conversion for the hindered substrate.

Reagents:

-

Thioamide (1.0 equiv)

-

Ethyl 2-bromo-2-methyl-3-oxobutanoate (1.2 equiv)

-

Solvent: DMF (0.5 M concentration)

-

Additive: NaI (0.1 equiv)

-

Base: NaHCO3 (1.1 equiv) – Solid, suspended

Step-by-Step:

-

Dissolution: Dissolve the thioamide in DMF.

-

Activation: Add NaI and stir for 10 minutes at room temperature.

-

Addition: Add the bromo-ester dropwise. Do not dump it in all at once.

-

Base: Add solid NaHCO3. (Using a solid base prevents rapid hydrolysis of the ester while neutralizing HBr).

-

Heating: Heat to 70°C for 4–6 hours. Monitor by LCMS.

-

Checkpoint: If conversion < 50% at 4 hours, raise temp to 90°C.

-

-

Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. Wash with brine to remove DMF.

Part 4: Data & Comparison Table

| Variable | Standard Hantzsch | Hindered Hantzsch (Your Reaction) |

| Halide Type | Secondary ( | Tertiary (Quaternary Carbon) |

| Mechanism | Fast | Slow, hindered |

| Preferred Solvent | Ethanol / Methanol | DMF / DMAc |

| Aromatization | Spontaneous (-H2O) | Blocked (Requires substituent loss) |

| Major Byproduct | Dimerization of thioamide | De-bromination of ester |

| Typical Yield | 80-95% | 30-50% (Optimized) |

Part 5: References

-

Hantzsch Thiazole Synthesis Mechanism:

-

Citation: Eslami, M. et al. "Recent advances in Hantzsch synthesis of thiazoles." Current Organic Chemistry, 2018.

-

Relevance: Establishes the baseline mechanism and the necessity of alpha-hydrogens for spontaneous aromatization.

-

Source:

-

-

Reactivity of Alpha-Halo-Beta-Keto Esters:

-

Citation: "Reactions of Secondary beta-Ketothioamides with Ethyl Bromoacetate." Polish Journal of Chemistry, 2000.

-

Relevance: Discusses the behavior of keto-thioamides and the stability of bromo-esters in nucleophilic substitutions.

-

Source:

-

-

Synthesis of Hindered Thiazoles (Deacylation pathway):

-

Citation: "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates." Synthetic Communications.

-

Relevance: Confirms that for certain substituted acetoacetates, the reaction pathway involves modification of the backbone (deacylation) to achieve aromaticity.

-

Source:

-

-

Properties of Ethyl 2-bromo-2-methyl-3-oxobutanoate:

-

Relevance: Safety and stability data confirming the lability of the tertiary bromide.

-

Source:

-

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of α-Bromo-β-Keto Esters

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of intermediates is paramount. The α-bromo-β-keto ester is a valuable synthon, but its synthesis requires rigorous structural confirmation.[1][2] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This guide provides an in-depth comparison of the IR spectral features of α-bromo-β-keto esters against their non-brominated counterparts, grounded in the principles of molecular vibrations and substituent effects.

The Foundational Chemistry: Understanding the β-Keto Ester Environment

Before examining the impact of bromination, one must appreciate the inherent complexity of the β-keto ester structure. These molecules exist in a dynamic equilibrium between their keto and enol tautomers.[3][4] This tautomerism is a critical factor in their IR spectra, as each form presents a unique set of vibrational modes.

-

Keto Tautomer: Features two distinct carbonyl groups: a ketone and an ester. The α-hydrogen is available for substitution.

-

Enol Tautomer: Characterized by a carbon-carbon double bond (C=C) conjugated with the ester carbonyl and a hydroxyl group (-OH). This form is often stabilized by strong intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen.[5][6]

The presence and relative concentration of these tautomers, influenced by solvent and temperature, will dictate the appearance of the IR spectrum.[4]

The Inductive Effect: How α-Bromination Alters the Spectrum

The introduction of a highly electronegative bromine atom at the α-position—the carbon atom situated between the two carbonyl groups—profoundly influences the molecule's electronic structure. This is the primary cause of the characteristic shifts observed in the IR spectrum.

The bromine atom exerts a powerful electron-withdrawing inductive effect (-I effect). By pulling electron density away from the α-carbon, it consequently strengthens the adjacent carbon-oxygen double bonds (C=O) of both the ketone and the ester functionalities.[7] According to Hooke's Law for molecular vibrations, a stronger (stiffer) bond requires more energy to vibrate, resulting in an absorption at a higher frequency (wavenumber).[8] This phenomenon, known as a hypsochromic or "blue" shift, is the most telling sign of α-halogenation.[7]

A Comparative Analysis of Characteristic IR Peaks

The most effective way to identify an α-bromo-β-keto ester is to compare its spectrum directly with the parent β-keto ester. The key diagnostic regions are the carbonyl stretching region (1800-1600 cm⁻¹) and the lower-frequency region where the carbon-bromine bond vibrates (below 700 cm⁻¹).

The Carbonyl (C=O) Stretching Region: The Primary Indicator

This is the most diagnostic region of the spectrum. The intense, sharp absorptions from the two carbonyl groups provide a clear fingerprint.[9][10]

-

Parent β-Keto Ester (Keto Form): In its pure keto form, this compound displays two strong, distinct C=O absorption bands. The ester carbonyl typically appears at a higher frequency than the ketone carbonyl.[11]

-

α-Bromo-β-Keto Ester (Keto Form): Due to the inductive effect of bromine, both carbonyl bands are shifted to higher wavenumbers. This shift is typically in the range of +15 to +30 cm⁻¹.

-

Ester C=O Stretch: ~1770-1755 cm⁻¹

-

Ketone C=O Stretch: ~1750-1740 cm⁻¹[7]

-

-

The Enol Form: If a significant portion of the compound exists in the enol form, a different set of peaks will appear. Intramolecular hydrogen bonding and conjugation weaken the carbonyl bond, shifting its absorption to a much lower frequency.[5][11]

The Carbon-Bromine (C-Br) Stretching Region: Definitive Confirmation

The presence of a bromine atom is unequivocally confirmed by the appearance of a new absorption band in the "fingerprint" region of the spectrum.

-

Parent β-Keto Ester: This region will be free of C-Br stretching vibrations.

-

α-Bromo-β-Keto Ester: A medium-to-weak intensity band corresponding to the C-Br stretch will appear.

The observation of this peak, in conjunction with the hypsochromic shift of the carbonyl peaks, provides compelling evidence for successful α-bromination.

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected IR absorption frequencies for a typical β-keto ester and its α-bromo derivative, focusing on the keto tautomer which is often predominant.[16]

| Vibrational Mode | Functional Group | Parent β-Keto Ester (cm⁻¹) | α-Bromo-β-Keto Ester (cm⁻¹) | Key Observation |

| C=O Stretch | Ester Carbonyl | 1750-1735 (Strong, Sharp)[12] | 1770-1755 (Strong, Sharp) | Hypsochromic Shift (+15-30 cm⁻¹) |

| C=O Stretch | Ketone Carbonyl | 1725-1715 (Strong, Sharp)[13] | 1750-1740 (Strong, Sharp) | Hypsochromic Shift (+15-30 cm⁻¹) |

| C-O Stretch | Ester C-O | 1300-1000 (Two Strong Bands)[12] | 1300-1000 (Two Strong Bands) | Generally Unchanged |

| C-Br Stretch | Alkyl Halide | Absent | 680-515 (Medium to Weak)[14] | Appearance of New Peak |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Trustworthy data begins with a robust methodology. This protocol outlines the steps for obtaining a reliable IR spectrum of a β-keto ester derivative.

Objective: To acquire a transmission Fourier Transform Infrared (FTIR) spectrum of a liquid α-bromo-β-keto ester sample.

Materials:

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl or KBr), polished and moisture-free

-

Sample of α-bromo-β-keto ester

-

Pasteur pipette

-

Hexanes or other suitable volatile solvent for cleaning

-

Kimwipes

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Perform a background scan. This involves running the spectrometer with empty, clean salt plates (for a neat sample) or with the pure solvent (for a solution sample). This scan is crucial as it is subtracted from the sample scan to remove atmospheric (H₂O, CO₂) and solvent absorptions.[4]

-

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry salt plate on a holder.

-

Using a Pasteur pipette, place a single small drop of the liquid α-bromo-β-keto ester onto the center of the plate. Causality: Using a minimal amount of sample ensures the IR beam is not completely absorbed, which would flatten the strongest peaks (e.g., carbonyls) and obscure data.

-

Carefully place the second salt plate on top, gently spreading the drop into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add 16 to 32 scans.[4]

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks, paying close attention to the 1800-1600 cm⁻¹ and 700-500 cm⁻¹ regions.

-

Compare the peak positions to a reference spectrum of the starting, non-brominated β-keto ester if available.

-

-

Cleaning:

-

Disassemble the salt plates and rinse them thoroughly with a dry, volatile solvent like hexanes.

-

Gently wipe them dry with a Kimwipe and store them in a desiccator to prevent fogging from atmospheric moisture.

-

Visual Workflow: A Logic Diagram for Spectral Interpretation

The following diagram illustrates the decision-making process for identifying an α-bromo-β-keto ester from an unknown IR spectrum.

Caption: Logical workflow for the identification of an α-bromo-β-keto ester using IR spectroscopy.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link to a general resource on the text: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. (n.d.). epgp Pathshala. Retrieved February 12, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 12, 2026, from [Link]

-

Poznan University of Medical Sciences. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved February 12, 2026, from [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(1), 91. [Link]

-

Zwier, T. S. (2010). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 12, 2026, from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Handout. Retrieved February 12, 2026, from [Link]

-

IR Spectroscopy of Hydrocarbons. (n.d.). Course Hero. Retrieved February 12, 2026, from [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]

-

Rios-Covian, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6801. [Link]

-

Khan, A. T., et al. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Organic Chemistry Portal. [Link]

-

Wang, Y., et al. (2023). Photoinduced diversity-oriented synthesis of α-ketoester β-enamino esters, 3,3-difluoro-4-pyrrolin-2-ones, and 3-fluoro-3-pyrrolin-2-ones from bromodifluoroacetates and β-enamino esters. Organic Chemistry Frontiers. [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 12, 2026, from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 12, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 12, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 12, 2026, from [Link]

-

Chemistry Ashram. (2022, January 9). Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. YouTube. [Link]

-

The features of IR spectrum. (n.d.). Mansoura University. Retrieved February 12, 2026, from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Kumar, A., & Akanksha. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11215-11233. [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2012).

Sources

- 1. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. narsammaacsc.org [narsammaacsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-bromo-2-methyl-3-oxobutanoate and its Analysis by Alternative Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel molecules is paramount. Ethyl 2-bromo-2-methyl-3-oxobutanoate, a halogenated β-keto ester, presents a unique analytical challenge due to its combination of reactive functional groups. This guide, intended for researchers and scientists, provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Furthermore, it offers a comparative overview of alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—supported by experimental data for analogous compounds, to provide a holistic analytical perspective.

Predicted Mass Spectrometry Fragmentation Pattern of Ethyl 2-bromo-2-methyl-3-oxobutanoate

Electron ionization mass spectrometry is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. The fragmentation of ethyl 2-bromo-2-methyl-3-oxobutanoate is expected to be dictated by the presence of the ester, ketone, and α-bromo functionalities. The molecular ion peak ([M]⁺˙) for C₆H₉BrO₃ would appear as a doublet at m/z 208 and 210, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The primary fragmentation pathways are anticipated to involve α-cleavages and rearrangements, driven by the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:

-

α-Cleavage adjacent to the carbonyl groups: This is a dominant fragmentation pathway for ketones and esters.[1]

-

Loss of the ethyl group (-CH₂CH₃): Cleavage between the carbonyl carbon of the ester and the adjacent quaternary carbon would lead to the loss of an ethyl radical, resulting in a prominent ion at m/z 179/181.

-

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical, yielding an acylium ion at m/z 163/165.

-

Loss of the acetyl group (-COCH₃): Cleavage of the bond between the two carbonyl carbons could lead to the loss of an acetyl radical, producing a fragment at m/z 165/167. A peak corresponding to the acetyl cation at m/z 43 is also highly probable.

-

-

Loss of Bromine: Homolytic cleavage of the C-Br bond is a characteristic fragmentation for halogenated compounds, which would result in an ion at m/z 129.

-

McLafferty Rearrangement: While less likely due to the α-substitution, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the ethyl ester group to the keto-carbonyl oxygen could lead to the elimination of ethylene and the formation of an ion at m/z 180/182.

Predicted Fragmentation Diagram

Caption: Predicted major fragmentation pathways of ethyl 2-bromo-2-methyl-3-oxobutanoate under electron ionization.

Summary of Predicted Key Ions

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 208/210 | [C₆H₉BrO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 179/181 | [C₄H₄BrO₂]⁺ | M⁺˙ - •CH₂CH₃ (α-cleavage) |

| 165/167 | [C₄H₆BrO]⁺ | M⁺˙ - •COCH₃ (α-cleavage) |

| 163/165 | [C₅H₆BrO₂]⁺ | M⁺˙ - •OCH₂CH₃ (α-cleavage) |

| 129 | [C₆H₉O₃]⁺ | M⁺˙ - •Br |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive characterization often requires orthogonal analytical techniques. NMR and IR spectroscopy offer complementary data regarding the carbon-hydrogen framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity of atoms in ethyl 2-bromo-2-methyl-3-oxobutanoate.

-

¹H NMR: The spectrum is expected to show a quartet and a triplet for the ethyl ester group, a singlet for the methyl group adjacent to the bromine, and a singlet for the acetyl methyl group. The chemical shifts would be influenced by the electronegative bromine atom and the carbonyl groups.

-

¹³C NMR: The spectrum would display distinct signals for the two carbonyl carbons (ketone and ester), the quaternary carbon bearing the bromine, the two carbons of the ethyl group, and the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl functional groups.[2] For a β-keto ester, two distinct C=O stretching frequencies are expected.[3] The presence of the α-bromo substituent will likely shift these frequencies.

-

Expected IR Absorptions:

-

A strong absorption band around 1740-1760 cm⁻¹ corresponding to the ester carbonyl stretch. The α-halogenation typically increases the carbonyl stretching frequency.

-

A strong absorption band around 1720-1740 cm⁻¹ for the ketone carbonyl stretch.

-

C-H stretching absorptions just below 3000 cm⁻¹.

-

C-O stretching bands for the ester group in the 1000-1300 cm⁻¹ region.

-

Comparative Summary of Analytical Techniques

| Technique | Information Provided | Advantages | Limitations |

| GC-MS | Molecular weight, elemental composition (from isotopic patterns), fragmentation pattern, and structural information. Can be coupled with Gas Chromatography (GC) for separation of mixtures. | High sensitivity, provides structural details through fragmentation, suitable for volatile and thermally stable compounds. | Destructive technique, may not be suitable for thermally labile compounds, interpretation of spectra can be complex. |

| NMR | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural elucidation, quantitative capabilities. | Lower sensitivity compared to MS, requires larger sample amounts, more complex instrumentation. |

| IR | Identification of functional groups. | Non-destructive, relatively simple and fast, provides characteristic fingerprints of molecules. | Provides limited structural information on its own, not suitable for complex mixture analysis without hyphenation. |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard protocol for the GC-MS analysis of a compound like ethyl 2-bromo-2-methyl-3-oxobutanoate is as follows:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

GC-MS Workflow Diagram

Caption: A general workflow for the analysis of volatile organic compounds using Gas Chromatography-Mass Spectrometry.

Conclusion

The structural elucidation of ethyl 2-bromo-2-methyl-3-oxobutanoate relies on a multi-faceted analytical approach. While mass spectrometry provides critical information on the molecular weight and fragmentation pathways, its combination with NMR and IR spectroscopy allows for a comprehensive and unambiguous characterization. The predicted fragmentation pattern, dominated by α-cleavages and the characteristic isotopic signature of bromine, serves as a valuable reference for researchers working with this and structurally related compounds. This integrated spectroscopic approach ensures the scientific rigor required in modern chemical research and development.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Butanoic acid, 2-methyl-3-oxo-, ethyl ester. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

-

News-Medical.Net. (2018). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

-

Jones, R. N., Ramsay, D. A., Herling, F., & Dobriner, K. (1952). The Infrared Spectra of α-Brominated Ketosteroids. Journal of the American Chemical Society, 74(11), 2828–2832. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.